molecular formula C14H18O3 B14232641 Methyl 5-(benzyloxy)-3-methylpent-2-enoate CAS No. 402504-85-2

Methyl 5-(benzyloxy)-3-methylpent-2-enoate

Katalognummer: B14232641
CAS-Nummer: 402504-85-2
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: NRAFNXXLWLRABQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(benzyloxy)-3-methylpent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a pent-2-enoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-3-methylpent-2-enoate typically involves the esterification of 5-(benzyloxy)-3-methylpent-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(benzyloxy)-3-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Reduction of the ester group forms the corresponding alcohol.

    Substitution: Substitution reactions yield various functionalized derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(benzyloxy)-3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 5-(benzyloxy)-3-methylpent-2-enoate involves its interaction with specific molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 5-(benzyloxy)-2-methylpent-2-enoate
  • Ethyl 5-(benzyloxy)-3-methylpent-2-enoate
  • Methyl 5-(benzyloxy)-3-ethylpent-2-enoate

Uniqueness

Methyl 5-(benzyloxy)-3-methylpent-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group and the methyl substitution at the pent-2-enoate backbone contribute to its unique properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

402504-85-2

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

methyl 3-methyl-5-phenylmethoxypent-2-enoate

InChI

InChI=1S/C14H18O3/c1-12(10-14(15)16-2)8-9-17-11-13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3

InChI-Schlüssel

NRAFNXXLWLRABQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)OC)CCOCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.